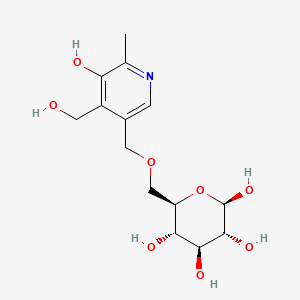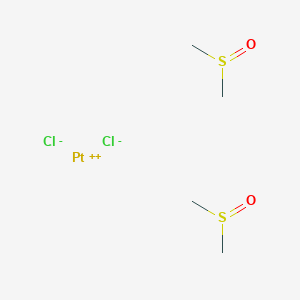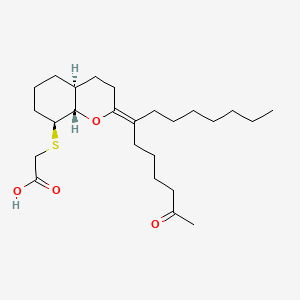![molecular formula C15H14F3N3O2 B1227828 8-Nitro-5-[3-(trifluoromethyl)-1-piperidinyl]isoquinoline](/img/structure/B1227828.png)
8-Nitro-5-[3-(trifluoromethyl)-1-piperidinyl]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-nitro-5-[3-(trifluoromethyl)-1-piperidinyl]isoquinoline is a member of isoquinolines.
Aplicaciones Científicas De Investigación
Antibacterial Properties
8-Nitrofluoroquinolone derivatives, closely related to the compound , have been studied for their antibacterial properties. These compounds show significant activity against both Gram-positive and Gram-negative strains. Derivatives like p-toluidine, p-chloroaniline, and aniline exhibit good activity against S. aureus with MIC values around 2-5 microg/mL, suggesting their potential in developing new antibacterial agents (Al-Hiari et al., 2007).
Nitration and Amination Processes
Research on nitration of benzo[g]isoquinoline and its derivatives has shown that di- and trinitro derivatives are formed under mild conditions. This process is key in producing nitro groups in specific positions of the molecule, essential for further chemical modifications (Prostakov et al., 1981). Additionally, amination of nitroisoquinolines with liquid methylamine/potassium permanganate to form mono- or bis(methylamino)-substituted nitro compounds has been documented. This process is indicative of the versatility of nitroisoquinolines in chemical synthesis (Woźniak & Nowak, 1994).
Antiviral Properties
Certain benzo[de]isoquinoline-diones, which include structures similar to the compound of interest, have shown effectiveness against viral infections. They have been tested against herpes simplex and vaccinia viruses, displaying inhibitory activity on viral replication in cell cultures. This suggests potential applications of similar compounds in antiviral therapies (Garcia-Gancedo et al., 1979).
Hypoxia-selective Antitumor Agents
4-[[3-(dimethylamino)propyl]amino]nitroquinolines, a class of compounds structurally related to 8-Nitro-5-[3-(trifluoromethyl)-1-piperidinyl]isoquinoline, have been synthesized and evaluated as hypoxia-selective cytotoxins. These compounds show promise as antitumor agents, particularly in targeting hypoxic cells, which are often resistant to conventional therapies (Denny et al., 1992).
Propiedades
Fórmula molecular |
C15H14F3N3O2 |
|---|---|
Peso molecular |
325.29 g/mol |
Nombre IUPAC |
8-nitro-5-[3-(trifluoromethyl)piperidin-1-yl]isoquinoline |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)10-2-1-7-20(9-10)13-3-4-14(21(22)23)12-8-19-6-5-11(12)13/h3-6,8,10H,1-2,7,9H2 |
Clave InChI |
JZMDEWVSFFPXGE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=C3C=CN=CC3=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1227745.png)
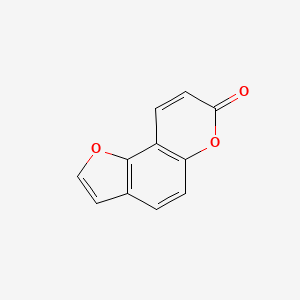
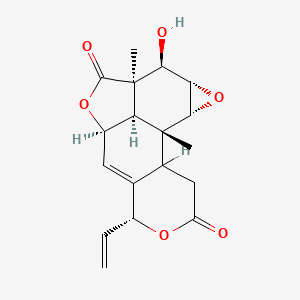

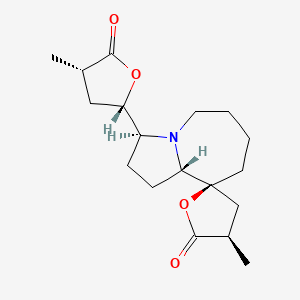
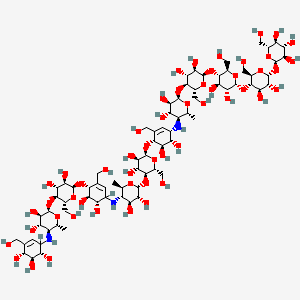
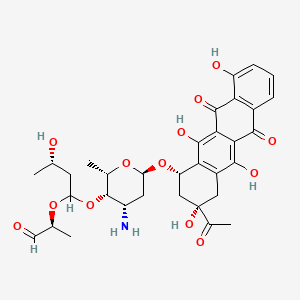
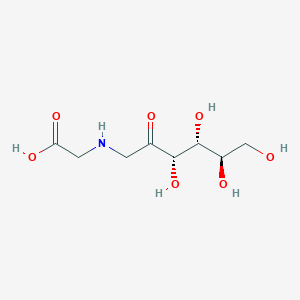

![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B1227765.png)
